5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid
Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]pentanoic acid is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
P2Y12 Antagonists for Inhibition of Platelet Aggregation : This compound has been identified in the development of piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists, showing effectiveness in inhibiting platelet aggregation. These compounds demonstrate good human platelet-rich plasma potency, selectivity, in vivo efficacy, and oral bioavailability, making them promising for further preclinical evaluations (Parlow et al., 2010).
Central Nervous System Agents : Research has identified this compound in the structure-activity relationship studies of central nervous system agents. It serves as a putative 5-HT1A receptor antagonist, displaying both presynaptic and postsynaptic antagonist properties. This is crucial for understanding its potential therapeutic applications in CNS disorders (Mokrosz et al., 1994).
AM-Toxins Constituent Amino Acids : This compound has been studied for its role as a constituent amino acid in AM-toxins. It is part of a group of amino acids that are essential components in the toxicity mechanism of AM-toxins, which are significant in plant pathology and toxin research (Shimohigashi et al., 1976).
Serotonin Antagonist Analogs : Research has been conducted on analogs of this compound, focusing on their role as serotonin antagonists. This includes studies on their affinity and selectivity for 5-HT1A receptors versus alpha 1-adrenergic receptors, providing insights into the development of new therapeutic agents for conditions associated with serotonin dysregulation (Raghupathi et al., 1991).
Anti-Bone Cancer Activity : There has been research into the use of this compound in anti-bone cancer activity, including synthesis, crystal structure, and molecular docking investigations. This highlights its potential in the development of novel treatments for bone cancer (Lv et al., 2019).
Cytotoxic/Anticancer and CA Inhibitory Effects : This compound has been synthesized as part of new Mannich bases and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. The results suggest potential in designing new drugs for cancer therapy (Gul et al., 2019).
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-7-3-2-6-14(15)18-12-10-17(11-13-18)9-5-4-8-16(19)20/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMGTYDQQCYHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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